Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Description

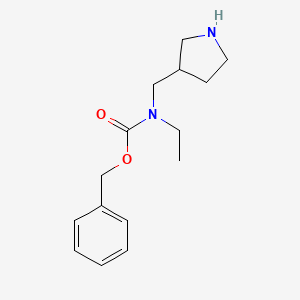

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a carbamate derivative featuring a pyrrolidine ring substituted at the 3-position with a methyl-carbamic acid benzyl ester group and an ethyl moiety. This compound is structurally characterized by a benzyl ester linked to a carbamic acid group, which is further connected to a pyrrolidin-3-ylmethyl backbone.

The carbamate functional group and benzyl ester linkage render it a versatile intermediate in pharmaceutical synthesis, particularly for modulating solubility, stability, and bioavailability.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-ethyl-N-(pyrrolidin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-17(11-14-8-9-16-10-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIMZGYBBMUMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate and benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Key Structural Insights :

- Amino vs. Carbamate Groups: Compounds with aminoethyl or amino-acetyl substituents (e.g., CAS 165528-66-5 , 1353944-41-8 ) exhibit enhanced nucleophilicity, making them suitable for conjugation reactions. In contrast, the carbamate group in the target compound offers greater hydrolytic stability under physiological conditions.

- Benzyl Ester Stability: , and 15 indicate that benzyl ester bonds are pH-sensitive, with acidic conditions (pH 4–6) favoring their formation and stability, while neutral pH promotes competing reactions with amino groups . This property is critical for controlled drug release in acidic environments (e.g., tumor microenvironments).

Physicochemical Properties:

- Hydrolytic Stability : The benzyl ester in the target compound is susceptible to alkaline hydrolysis (see ), releasing glucuronic acid upon cleavage . This contrasts with carboxylate esters (e.g., Ethyl 1-benzylpyrrolidine-3-carboxylate ), which hydrolyze faster under acidic conditions.

- Spectroscopic Characterization : Infrared spectroscopy (IR) at 1731 cm⁻¹ () confirms benzyl ester bonds in acidic conditions, while amide bands (~1654 cm⁻¹) dominate under neutral pH due to protein incorporation .

Biological Activity

Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a complex organic compound notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparison with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring , a carbamic acid moiety , and a benzyl ester group . Its molecular formula is CHNO, with a molecular weight of 262.35 g/mol. The structural complexity allows for diverse chemical interactions, making it of interest in medicinal chemistry.

The mechanism of action for this compound involves:

- Enzyme Modulation : The compound can bind to specific enzymes, inhibiting their activity and thus affecting various metabolic pathways.

- Receptor Interaction : It may interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling processes .

This dual mechanism suggests that the compound could have applications in treating diseases associated with enzyme dysregulation or receptor malfunction.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells by modulating key signaling pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Propyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester | Similar core structure with a longer alkyl chain | Moderate enzyme inhibition |

| Butyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester | Shares structural features but varies in alkyl group length | Limited biological activity |

| Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester | Contains a chiral center affecting its biological activity | Enhanced receptor affinity |

The distinct combination of functional groups in this compound contributes to its unique reactivity patterns and biological activities compared to these related compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity Study : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Evaluation : A study assessing the cytotoxic effects on various cancer cell lines showed that the compound induced apoptosis in A431 cells at concentrations as low as 10 µM, with an IC50 value significantly lower than that of doxorubicin, indicating potent anticancer properties.

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing Ethyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester?

Answer:

The synthesis typically involves multi-step processes:

- Step 1: Formation of the pyrrolidine ring via aminolysis of γ-butyrolactone derivatives, yielding pyrrolidin-3-ol intermediates.

- Step 2: Substitution with hydroxyethyl and ethyl groups using nucleophilic reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Step 3: Carbamate formation by reacting the substituted pyrrolidine with benzyl chloroformate in dichloromethane, catalyzed by triethylamine.

Critical Parameters:

- Temperature control (0°C to room temperature) minimizes side reactions .

- Solvent selection (e.g., dichloromethane) enhances reaction efficiency .

- Purification via column chromatography or HPLC ensures high purity (>95%) .

Basic Question: Which analytical techniques are recommended for structural characterization of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR identifies stereochemistry and functional groups (e.g., hydroxyethyl, benzyl ester). The (R)-configuration at the pyrrolidine nitrogen is critical for biological interactions .

- FT-IR: Detects ester carbonyl (C=O) stretches (~1730 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C16H24N2O3: MW 292.3 g/mol) and fragmentation patterns .

Advanced Question: How does pH influence the stability and reactivity of the benzyl ester bond in this compound?

Answer:

- Acidic Conditions (pH 4–6): Promote benzyl ester bond stability, crucial for synthetic intermediates. However, prolonged exposure may hydrolyze the ester .

- Neutral/Alkaline Conditions (pH ≥7): Accelerate ester hydrolysis, releasing carboxylic acid derivatives. This is critical for studying metabolic pathways .

Methodological Note: Use buffered solutions during experiments and monitor pH with potentiometric titrations. Alkali treatment (e.g., NaOH) quantitatively cleaves ester bonds for analytical validation .

Advanced Question: How can conflicting data on enzyme inhibition mechanisms be resolved?

Answer:

Discrepancies often arise from:

- Stereochemical Variants: The (R)- vs. (S)-configured pyrrolidine ring alters binding affinity to enzymes like acetylcholinesterase. Use enantiomerically pure samples and chiral HPLC for validation .

- Assay Conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO) affect inhibition constants (Ki). Standardize protocols using enzyme kinetics (e.g., Lineweaver-Burk plots) .

- Data Reconciliation: Cross-reference results with structurally analogous carbamates (e.g., piperidine derivatives) to identify trends .

Basic Question: What solubility and formulation challenges are associated with this compound?

Answer:

- Solubility: Limited aqueous solubility due to the hydrophobic benzyl ester. Use co-solvents (e.g., ethanol, PEG-400) or micellar encapsulation for in vitro assays .

- Stability: Susceptible to oxidation; store under argon at -20°C. Lyophilization improves shelf life for biological studies .

Advanced Question: How do modifications to the hydroxyethyl or pyrrolidine groups impact biological activity?

Answer:

- Hydroxyethyl Substitution: Enhances water solubility and hydrogen bonding with target enzymes (e.g., kinases). Replace with methyl groups to study steric effects .

- Pyrrolidine Ring Modifications: Introducing cyclopropyl (as in analog Cyclopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester) increases metabolic stability but may reduce binding affinity .

Methodology: Use molecular docking (e.g., AutoDock Vina) and SAR studies to correlate structural changes with IC50 values .

Advanced Question: What strategies mitigate contradictions in pharmacokinetic data across studies?

Answer:

- Metabolic Profiling: Use LC-MS/MS to identify metabolites (e.g., hydrolyzed carbamates) in hepatic microsome assays. Compare species-specific metabolism (e.g., human vs. rodent) .

- Protein Binding: Assess albumin binding via equilibrium dialysis; >90% binding may explain low free drug concentrations in plasma .

- In Silico Modeling: Apply PBPK models to extrapolate in vitro data to in vivo scenarios, adjusting for logP and pKa values .

Basic Question: What are the primary applications in medicinal chemistry research?

Answer:

- Enzyme Inhibition: Targets acetylcholinesterase (Alzheimer’s research) and proteases (antiviral agents) .

- Drug Delivery: The benzyl ester acts as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acids .

- Neurological Studies: Modulates neurotransmitter receptors (e.g., GABA-A) due to pyrrolidine’s structural mimicry of endogenous amines .

Advanced Question: How can reaction kinetics be optimized for large-scale synthesis without compromising enantiomeric purity?

Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer, reducing side reactions (e.g., racemization) .

- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphates) to achieve >99% enantiomeric excess .

- Process Analytical Technology (PAT): Implement inline FT-IR or Raman spectroscopy for real-time monitoring .

Advanced Question: What computational methods validate interactions with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate binding to enzymes (e.g., 50-ns trajectories in GROMACS) to assess stability of hydrogen bonds with the carbamate group .

- Quantum Mechanics (QM): Calculate charge distribution on the pyrrolidine ring to predict nucleophilic attack sites .

- Machine Learning: Train models on carbamate bioactivity datasets (e.g., ChEMBL) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.